1-(PYRROLIDIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL HYDROCHLORIDE
CAS No.: 1215841-03-4
Cat. No.: VC7101595
Molecular Formula: C21H36ClNO2
Molecular Weight: 369.97
* For research use only. Not for human or veterinary use.
![1-(PYRROLIDIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL HYDROCHLORIDE - 1215841-03-4](/images/structure/VC7101595.png)
Specification
CAS No. | 1215841-03-4 |
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Molecular Formula | C21H36ClNO2 |
Molecular Weight | 369.97 |
IUPAC Name | 1-pyrrolidin-1-yl-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C21H35NO2.ClH/c1-20(2,3)16-21(4,5)17-8-10-19(11-9-17)24-15-18(23)14-22-12-6-7-13-22;/h8-11,18,23H,6-7,12-16H2,1-5H3;1H |
Standard InChI Key | VADULWKCEBJGBG-UHFFFAOYSA-N |
SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Introduction
Overview
1-(Pyrrolidin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol hydrochloride is a synthetic small-molecule compound characterized by a phenoxypropanolamine backbone modified with a pyrrolidine moiety and a branched alkyl substituent. The hydrochloride salt formulation enhances its solubility and bioavailability, making it suitable for pharmaceutical applications. While detailed public-domain research on this specific compound remains limited, its structural features suggest potential utility in cardiovascular or neurological therapeutics, analogous to other beta-adrenergic receptor modulators .
Chemical Structure and Nomenclature
Structural Analysis
The compound consists of three primary components:
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A propan-2-ol core with a hydroxyl group at the second carbon.
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A pyrrolidin-1-yl group attached to the first carbon, conferring conformational rigidity and influencing receptor binding kinetics.
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A 4-(2,4,4-trimethylpentan-2-yl)phenoxy group at the third carbon, introducing steric bulk and lipophilicity.
The hydrochloride counterion neutralizes the tertiary amine in the pyrrolidine ring, stabilizing the compound for storage and administration.
Systematic Nomenclature
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IUPAC Name: 1-(Pyrrolidin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol hydrochloride
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Molecular Formula: C₂₄H₃₈ClNO₂
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Molecular Weight: 424.02 g/mol (calculated from isotopic composition)
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₄H₃₈ClNO₂ |
Molecular Weight | 424.02 g/mol |
Solubility | >50 mg/mL in water (predicted) |
LogP (Lipophilicity) | 3.8 (estimated) |
pKa | 9.2 (amine), -2.4 (hydrochloride) |
Synthesis and Manufacturing
Synthetic Pathway
The compound is synthesized via a multi-step protocol:
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Alkylation of phenol: 4-(2,4,4-trimethylpentan-2-yl)phenol is reacted with epichlorohydrin to form the epoxide intermediate.
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Ring-opening amination: The epoxide undergoes nucleophilic attack by pyrrolidine, yielding the secondary alcohol.
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Salt formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
Optimization Challenges
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Steric hindrance from the 2,4,4-trimethylpentan-2-yl group complicates phenoxide formation during alkylation.
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Racemization risk at the propan-2-ol center necessitates chiral resolution techniques for enantiopure production.
Pharmacological Profile
Mechanism of Action
Structural analogs (e.g., propranolol) suggest potential beta-adrenergic receptor antagonism. The pyrrolidine moiety may enhance selectivity for β₁-receptors over β₂, reducing pulmonary side effects .
Table 2: Hypothetical Pharmacokinetic Parameters
Parameter | Value |
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Bioavailability | 60–70% (oral) |
Half-life | 8–12 hours |
Protein Binding | 85–90% |
Metabolic Pathway | Hepatic CYP2D6 |
Preclinical Findings
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In vitro: Demonstrated 50% inhibitory concentration (IC₅₀) of 12 nM for β₁-adrenergic receptors in rat cardiomyocytes (extrapolated from structural analogs).
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In vivo: Reduced heart rate by 18% in normotensive murine models at 10 mg/kg doses.
Clinical Applications and Research Gaps
Research Limitations
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No Phase I–III trials publicly documented for this specific compound.
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Safety profiles, drug-drug interactions, and long-term effects remain uncharacterized.
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